molecular formula C20H16N2O2S B2417192 N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 1147206-09-4

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2417192
CAS No.: 1147206-09-4
M. Wt: 348.42
InChI Key: HPWXLZFWRUPVLU-UHFFFAOYSA-N
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Description

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 1147206-09-4) is a synthetic small molecule with a molecular formula of C20H16N2O2S and a molecular weight of 348.42 g/mol. It belongs to the class of 2-aminothiazole derivatives, a privileged scaffold in medicinal chemistry known for its significant biological potential . This compound is of high interest in oncological research, particularly in investigating novel anti-proliferative agents. Studies on structurally analogous thiazole-benzofuran hybrids have demonstrated promising cytotoxic and pro-apoptotic effects across various cancer cell lines, including glioblastoma, leukemia, and lymphoma models . The mechanism of action for this class of compounds is under extensive investigation. Research on similar derivatives indicates that their anticancer activity may be mediated through the disruption of mitochondrial function. Evidence suggests these compounds can induce a significant decrease in mitochondrial membrane potential, a key early event in the apoptosis pathway, leading to programmed cell death in malignant cells . Furthermore, the integration of such active thiazole derivatives with advanced drug delivery systems, like polymeric nanoparticles, has been shown to enhance their bioenergetic impact on cancer cells, pointing to a promising direction for future therapeutics development . This reagent is provided for research purposes to further explore these mechanisms and applications. It is strictly For Research Use Only. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-18(11-14-7-3-2-4-8-14)25-20(21-13)22-19(23)17-12-15-9-5-6-10-16(15)24-17/h2-10,12H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWXLZFWRUPVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The 5-benzyl-4-methylthiazole core is synthesized through a modified Hantzsch thiazole synthesis. This involves the reaction of a α-haloketone bearing a benzyl group with a thioamide precursor. For example:

  • α-Haloketone Preparation : 4-Methyl-5-benzyl-2-bromoacetophenone is prepared by benzylation of 4-methyl-2-bromoacetophenone using benzyl bromide in the presence of K₂CO₃.
  • Thioamide Condensation : The α-haloketone reacts with thiourea in ethanol under reflux, yielding 5-benzyl-4-methyl-1,3-thiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: None required (base-mediated)
  • Yield: 70–85%

Benzofuran-2-Carboxylic Acid Activation

The 1-benzofuran-2-carboxylic acid moiety is activated for coupling using carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane. This step generates a reactive O-acylisourea intermediate, facilitating amide bond formation.

Coupling Reactions and Amide Bond Formation

The final step involves coupling the thiazole-2-amine with the activated benzofuran-2-carboxylic acid derivative. Two primary methods are employed:

Schotten-Baumann Reaction

A classical approach using interfacial coupling under basic conditions:

  • Procedure : The thiazole-2-amine is dissolved in NaOH (10%), and the acid chloride derivative of benzofuran-2-carboxylic acid is added dropwise with vigorous stirring.
  • Conditions :
    • Temperature: 0–5°C (ice bath)
    • Reaction Time: 2–4 hours
    • Yield: 65–75%

Catalytic Coupling with Palladium Reagents

Modern methods utilize palladium-catalyzed cross-coupling for enhanced efficiency:

  • Catalyst System : Pd(OAc)₂/Xantphos
  • Base : Cs₂CO₃
  • Solvent : Toluene/EtOH (3:1)
  • Yield : 80–90%

Industrial-Scale Optimization

Industrial production prioritizes cost-effectiveness and safety while maintaining high purity. Key adaptations include:

Continuous Flow Synthesis

  • Reactors : Microfluidic reactors enable precise temperature control and reduced reaction times.
  • Throughput : 50–100 kg/day
  • Purification : In-line crystallization units minimize downstream processing.

Solvent Recycling and Green Chemistry

  • Solvent Recovery : >90% of DMF and ethanol recycled via distillation.
  • Waste Reduction : Catalytic methods reduce halogenated waste by 40% compared to traditional routes.

Comparative Analysis of Synthetic Methods

Parameter Laboratory-Scale (Schotten-Baumann) Industrial-Scale (Continuous Flow)
Reaction Time 4–6 hours 1–2 hours
Yield 65–75% 85–90%
Purity (HPLC) ≥95% ≥99%
Catalyst Cost Low Moderate (Pd-based)
Scalability Limited to 1–5 kg Up to 100 kg/day

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexane (3:1) achieves >98% purity after two recrystallizations.
  • Crystal Structure : X-ray diffraction confirms the planar benzofuran-thiazole arrangement, critical for biological activity.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Challenges and Troubleshooting

  • Byproduct Formation :
    • Issue : N-Acylation byproducts during coupling.
    • Solution : Use of Hünig’s base (DIPEA) suppresses premature activation.
  • Low Yield in Thiazole Synthesis :
    • Cause : Incomplete benzylation of α-haloketone.
    • Remedy : Prolong reaction time to 24 hours and monitor via TLC.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide. The compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted by researchers synthesized several thiazole derivatives and tested them for antibacterial activity. The results indicated that compounds with thiazole moieties exhibited potent activity against both Gram-negative and Gram-positive bacteria. Notably, the compound this compound was effective against:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli10
Staphylococcus aureus12
Bacillus subtilis9

These findings suggest that the compound's structure contributes to its antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated selective cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of various thiazole derivatives, this compound was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results were promising:

Cell Line IC50 (µM)
U25125.0
WM79330.0

The compound exhibited significant selectivity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been investigated. This compound has shown effectiveness in models of induced seizures.

Case Study: Anticonvulsant Testing

In a picrotoxin-induced convulsion model, the compound was evaluated for its anticonvulsant activity. The results indicated that it provided significant protection against convulsions:

Dosage (mg/kg) Protection (%)
1060
2080

These findings suggest that the compound may act through modulation of neurotransmitter systems involved in seizure activity .

Mechanism of Action

The mechanism of action of N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Benzofuran Derivatives: Compounds like amiodarone and psoralen.

Uniqueness

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of thiazole and benzofuran moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C29H25N3O3SC_{29}H_{25}N_3O_3S with a complex structure that integrates thiazole and benzofuran moieties. This structural arrangement is crucial for its biological activity.

The compound primarily targets cyclooxygenase (COX) enzymes, which are involved in the arachidonic acid pathway. By inhibiting COX activity, it reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects. This mechanism is significant in treating conditions characterized by inflammation and pain.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory : The inhibition of COX enzymes results in decreased inflammation.
  • Anticancer : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The structure–activity relationship (SAR) indicates that modifications to the thiazole ring enhance its anticancer properties.

Cytotoxic Activity

A study evaluated the cytotoxicity of thiazole derivatives against human cancer cell lines using the MTT assay. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
9MCF-71.61
10HeLa1.98
BMBA5490.37

Anti-inflammatory Studies

In vivo studies on animal models have shown that compounds targeting COX enzymes significantly reduce inflammation markers in tissues. These findings support the potential use of this compound as a therapeutic agent for inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups within the compound enhances its biological activity:

  • Thiazole Ring : Essential for anticancer activity; modifications can increase potency.
  • Benzofuran Moiety : Contributes to the overall stability and efficacy against cancer cells.
  • Substituents : Electron-donating groups at specific positions improve interaction with biological targets.

Q & A

Q. Q1. What are the established synthetic routes for N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Thiazole Core Formation : React 2-amino-5-benzyl-4-methylthiazole with chloroacetyl chloride in dioxane/triethylamine to yield N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide (yields ~85%) .

Benzofuran Coupling : React the intermediate with 1-benzofuran-2-carboxylic acid using EDC/HCl or DCC/DMAP in chloroform, followed by purification via column chromatography (yields ~65-75%) .
Key Variables :

  • Solvent choice (DMF vs. dioxane) affects reaction rate.
  • Excess morpholine or ethylenediamine improves ring closure in thiazole derivatives .
    Data Table :
StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1Chloroacetyl chlorideDioxane20-2585≥95%
2EDC/DMAPCHCl₃RT70≥98%

Q. Q2. How is structural characterization of this compound performed, and what spectral benchmarks are critical for validation?

Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include:
    • Thiazole protons: δ 7.2–7.4 ppm (benzyl aromatic), δ 2.5 ppm (CH₃ on thiazole) .
    • Benzofuran protons: δ 7.8–8.1 ppm (C=O adjacent), δ 6.5–7.0 ppm (furan ring) .
  • X-ray Crystallography : For absolute configuration, use SHELXL refinement (R-factor < 0.05). The thiazole and benzofuran rings show π-conjugation, confirmed by C–N bond lengths (~1.35 Å) .

Q. Q3. What in vitro assays are recommended for preliminary antitumor activity screening?

Methodological Answer :

  • NCI-60 Panel : Screen at 10 μM across 60 cancer cell lines. Prioritize leukemia (K-562) and breast cancer (MCF7) models due to thiazole derivatives' known activity .
  • Cytotoxicity Assay : Use MTT protocol (IC₅₀ calculation) with 72-hour exposure. Compare to reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. Q4. How do substituent modifications (e.g., benzyl vs. halogenated benzyl) impact antitumor activity, and what SAR trends emerge?

Methodological Answer :

  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, CF₃) : Enhance cytotoxicity (e.g., 2,4-dichlorobenzyl derivatives show IC₅₀ = 1.2 μM vs. MCF7) by increasing electrophilicity .
    • Methyl vs. Ethyl on Thiazole : Methyl improves solubility but reduces membrane permeability .
      SAR Table :
R-Group (Benzyl)IC₅₀ (μM, MCF7)LogPSolubility (μM)
2-Fluoro3.52.812
2,4-Dichloro1.23.55
4-Methoxy8.72.125

Q. Q5. How can conflicting data on synthetic yields (e.g., one-pot vs. stepwise) be resolved?

Methodological Answer :

  • Contradiction Analysis : One-pot reactions (e.g., DMF/ethylenediamine) yield ≤50% due to side reactions (tautomerization, Scheme 3 in ). Stepwise protocols (isolated intermediates) achieve ≥75% purity.
  • Troubleshooting : Monitor reaction progress via TLC (silica gel F₂₅₄) and optimize stoichiometry (1:1.2 amine:acyl chloride ratio) .

Q. Q6. What computational methods validate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB 3POZ (Aurora kinase A). The benzofuran carbonyl forms H-bonds with Lys162 (binding affinity ΔG = -9.2 kcal/mol) .
  • MD Simulations : Run 100 ns GROMACS simulations to assess stability of the ligand-receptor complex (RMSD < 2.0 Å) .

Q. Q7. How does crystallographic data inform conformational stability and formulation design?

Methodological Answer :

  • Polymorphism Screening : Identify stable forms via PXRD. The β-polymorph (melting point 210–212°C) is preferred for solid dispersions due to low hygroscopicity .
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.8–3.0 Å) enhance crystal packing, critical for tablet compression .

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